molecular formula C15H12BrIO3 B2930479 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 1797753-75-3

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2930479
CAS No.: 1797753-75-3
M. Wt: 447.066
InChI Key: GNXAWFBKNNCFNM-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde: . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperature and pH to ensure the selective bromination at the desired position on the benzaldehyde ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

  • Substituted benzaldehydes
  • Carboxylic acids
  • Alcohols
  • Biaryl compounds

Scientific Research Applications

Chemistry: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique functional groups make it suitable for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. The aldehyde group can undergo oxidation or reduction, leading to the formation of various derivatives. The methoxy group can influence the electronic properties of the benzaldehyde ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Iodobenzyl bromide: Shares the iodobenzyl moiety but lacks the methoxy and aldehyde groups.

    2-Bromo-4-methoxybenzaldehyde: Contains the bromine and methoxy groups but lacks the iodobenzyl moiety.

    4-Bromo-2-fluoro-1-iodobenzene: Contains bromine and iodine atoms but lacks the methoxy and aldehyde groups.

Uniqueness: 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of bromine, iodine, methoxy, and aldehyde functional groups. This combination provides a versatile platform for various chemical transformations and applications in different research fields.

Properties

IUPAC Name

2-bromo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXAWFBKNNCFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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